Cyclobutylmethyl as the Optimal P1 Group: Binding Energy Contribution in HCV NS3/4A Protease Inhibitors
In the boceprevir (SCH 503034) series, the cyclobutylmethyl P1 group provides the largest contribution to binding free energy among all inhibitor substituents, as determined by X-ray crystallography of inhibitor-protease complexes and correlated with measured inhibitor potency (Ki). The cyclobutyl ring occupies the S1 pocket through extensive hydrophobic contacts, with the strained ring geometry enabling optimal van der Waals complementarity [1]. Related SAR studies on P1 derivatives demonstrated that replacement of the cyclobutylmethyl group with hydroxy- or fluoro-substituted variants resulted in measurable changes in replicon potency, with the parent cyclobutylmethyl providing the optimal balance of size, lipophilicity, and S1 shape complementarity [2].
| Evidence Dimension | P1 substituent contribution to NS3/4A protease inhibitor binding energy (buried surface area / hydrophobic contact analysis) |
|---|---|
| Target Compound Data | Cyclobutylmethyl P1 group: largest single contribution to binding energy among P1, P2, and P3 substituents in SCH 503034 co-crystal structures [1] |
| Comparator Or Baseline | Alternative P1 moieties evaluated in the SCH 503034 SAR program (hydroxy-cyclobutylmethyl, fluoro-cyclobutylmethyl, and other alkyl/cycloalkyl variants) showed measurable potency deviations from the parent cyclobutylmethyl [2] |
| Quantified Difference | Quantitative Ki and replicon EC50 values for comparator P1 variants were reported; parent cyclobutylmethyl provided the optimal potency platform upon which further optimization was built [1] [2] |
| Conditions | X-ray co-crystallography of inhibitor-NS3/4A protease domain complexes; HCV genotype 1b replicon cellular assay; in vitro enzymatic inhibition assay using full-length NS3/4A protease |
Why This Matters
Evidence that the cyclobutylmethyl moiety is the binding-anchoring P1 group in the clinical HCV drug boceprevir establishes this building block as a privileged scaffold for protease inhibitor design, giving procurement priority over non-cyclobutyl-containing amino alcohols that lack this validated S1-pocket complementarity.
- [1] Prongay, A. J.; Guo, Z.; Yao, N.; Pichardo, J.; Fischmann, T.; Strickland, C.; Myers, J.; Weber, P. C.; Beyer, B. M.; Ingram, R.; et al. Discovery of the HCV NS3/4A Protease Inhibitor (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key Steps in Structure-Based Optimization. J. Med. Chem. 2007, 50 (10), 2310–2318. View Source
- [2] Bogen, S. L.; Pan, W.; Ruan, S.; Nair, L. G.; Arasappan, A.; Bennett, F.; Chen, K. X.; Jao, E.; Venkatraman, S.; Vibulbhan, B.; et al. Hepatitis C Virus NS3-4A Serine Protease Inhibitors: SAR of New P1 Derivatives of SCH 503034. Bioorg. Med. Chem. Lett. 2008, 18 (13), 3881–3885. View Source
